Melicopidine Melicopidine Melicopidine is a member of acridines. It derives from an acridone.
Melicopidine is a natural product found in Sarcomelicope simplicifolia, Medicosma fareana, and Sarcomelicope argyrophylla with data available.
Brand Name: Vulcanchem
CAS No.: 475-91-2
VCID: VC21344677
InChI: InChI=1S/C17H15NO5/c1-18-10-7-5-4-6-9(10)13(19)11-12(18)15(21-3)17-16(14(11)20-2)22-8-23-17/h4-7H,8H2,1-3H3
SMILES: CN1C2=CC=CC=C2C(=O)C3=C1C(=C4C(=C3OC)OCO4)OC
Molecular Formula: C17H15NO5
Molecular Weight: 313.3 g/mol

Melicopidine

CAS No.: 475-91-2

Cat. No.: VC21344677

Molecular Formula: C17H15NO5

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

Melicopidine - 475-91-2

CAS No. 475-91-2
Molecular Formula C17H15NO5
Molecular Weight 313.3 g/mol
IUPAC Name 4,11-dimethoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one
Standard InChI InChI=1S/C17H15NO5/c1-18-10-7-5-4-6-9(10)13(19)11-12(18)15(21-3)17-16(14(11)20-2)22-8-23-17/h4-7H,8H2,1-3H3
Standard InChI Key TZZNUDMEMFBPQI-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=O)C3=C1C(=C4C(=C3OC)OCO4)OC
Canonical SMILES CN1C2=CC=CC=C2C(=O)C3=C1C(=C4C(=C3OC)OCO4)OC

Chemical Structure and Properties

Structural Characteristics

Melicopidine is identified by the molecular formula C17H15NO5 with a molecular weight of 313.3 . The IUPAC name for this compound is 4,11-dimethoxy-5-methyl- dioxolo[4,5-b]acridin-10-one . Structurally, melicopidine contains two methoxyl groups, a methylimino group, and a methylenedioxy group arranged within an acridone framework .

The compound can be represented by the following SMILES notation:
CN1C2=CC=CC=C2C(=O)C3=C1C(=C4C(=C3OC)OCO4)OC

Its InChI representation is:
InChI=1S/C17H15NO5/c1-18-10-7-5-4-6-9(10)13(19)11-12(18)15(21-3)17-16(14(11)20-2)22-8-23-17/h4-7H,8H2,1-3H3

Physical Properties

Melicopidine exhibits distinctive physical properties that are important for its identification and characterization. The compound has a documented melting point of 121-122 °C . Additional predicted physical parameters include:

PropertyValue
Boiling point530.4±50.0 °C (Predicted)
Density1.345±0.06 g/cm³ (Predicted)
pKa-1.32±0.20 (Predicted)

Collision Cross Section Data

Mass spectrometry analyses of melicopidine have generated predictive collision cross section (CCS) values for various ionic forms:

Adductm/zPredicted CCS (Ų)
[M+H]+314.10231168.2
[M+Na]+336.08425184.8
[M+NH4]+331.12885176.5
[M+K]+352.05819180.1
[M-H]-312.08775173.5
[M+Na-2H]-334.06970171.8
[M]+313.09448172.3
[M]-313.09558172.3

These collision cross section values provide important analytical parameters for the identification and characterization of melicopidine in complex biological matrices .

Natural Sources

Botanical Distribution

Melicopidine occurs naturally in various species of the Rutaceae family. The most documented sources include:

Melicope fareana

The bark of the rain-forest tree Melicope fareana F. Muell contains approximately 1% melicopidine, alongside other alkaloids including melicopine, melicopicine, and acronycidine . The leaves of this species also contain melicopidine, demonstrating the compound's distribution throughout different plant tissues .

Zanthoxylum simullans Hance

Melicopidine has been isolated from the root bark of Zanthoxylum simullans Hance, where it occurs with related acridone alkaloids including normelicopidine, normelicopine, melicopine, and melicopicine . These compounds were first identified in this plant species through detailed phytochemical investigations .

Biological Activities

Antimalarial Properties

One of the most significant biological activities of melicopidine is its antimalarial potential. Acridone alkaloids, including melicopidine, have demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Research has shown that acridone alkaloids isolated from Zanthoxylum simullans Hance, including melicopidine, exhibit antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum . These compounds displayed IC50 values ranging from 18-42 μg/mL against both parasitic strains .

The antimalarial potential of melicopidine is particularly significant given the increasing resistance of Plasmodium falciparum to conventional antimalarial medications, necessitating the development of novel therapeutic agents . Structure-activity relationship studies have indicated that certain modifications to the acridone nucleus can enhance antimalarial activity, providing valuable insights for future drug development efforts .

Cytotoxic Activity

Melicopidine has demonstrated cytotoxic properties against various cancer cell lines. In studies of acridone alkaloids from Zanthoxylum simullans Hance, these compounds exhibited notable cytotoxic activities in vitro . While normelicopidine showed the greatest activity among the tested compounds, with IC50 values of 12.5 μg/mL against PC-3M (prostate cancer) and 21.1 μg/mL against LNCaP (another prostate cancer cell line), melicopidine also demonstrated measurable cytotoxic effects .

These findings suggest potential applications for melicopidine in cancer research and therapy, though more extensive investigations are needed to fully characterize its mechanisms of action and therapeutic potential.

Research Methodologies

Isolation and Purification Techniques

The extraction and isolation of melicopidine from plant materials typically involves several steps:

  • Initial extraction of plant material (bark, roots, or leaves) with organic solvents such as methanol

  • Fractionation of the crude extract through various chromatographic techniques

  • Purification of melicopidine using specialized separation methods

  • Confirmation of structure and purity through spectroscopic analyses

The development of efficient isolation methods is essential for obtaining pure melicopidine for research and potential pharmaceutical applications .

Structural Elucidation

The structural characterization of melicopidine has been accomplished through various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for determination of hydrogen and carbon environments

  • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • Ultraviolet (UV) spectroscopy for chromophore characterization

These complementary techniques have established the complete structural features of melicopidine as an acridone alkaloid with specific methoxyl, methylimino, and methylenedioxy substituents .

Structure-Activity Relationships

Key Structural Features

Research on acridone alkaloids has revealed important structure-activity relationships that influence their biological activities. Studies have shown that specific modifications to the acridone nucleus can significantly impact antimalarial efficacy . For instance, the presence of a pyran ring in the furoquinoline nucleus or 2-O-pyranoglycoside and 2-nitro substituents in the acridone nucleus has been observed to enhance antimalarial properties .

These findings provide valuable direction for potential chemical modifications of melicopidine to enhance its therapeutic potential. The methoxy groups at positions 4 and 11, along with the methylenedioxy group, are likely critical for its biological activity .

Current Research Challenges and Future Directions

Research Limitations

Despite the promising biological activities of melicopidine, several challenges exist in its research:

  • Limited availability from natural sources, with concentration typically around 1% in plant materials

  • Complex isolation and purification procedures

  • Need for more comprehensive toxicological evaluations

  • Limited understanding of its precise mechanisms of action

Future Research Opportunities

Future research directions for melicopidine include:

  • Development of synthetic or semi-synthetic approaches to improve availability

  • More extensive structure-activity relationship studies to optimize biological activity

  • Detailed investigation of cellular and molecular mechanisms underlying its antimalarial and cytotoxic effects

  • Exploration of potential synergistic effects with established therapeutic agents

  • In vivo studies to evaluate efficacy and safety profiles

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator